1-(cyclopropylsulfonyl)-2-(4-fluorophenyl)piperidine
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Overview
Description
1-(cyclopropylsulfonyl)-2-(4-fluorophenyl)piperidine is an organic compound that belongs to the class of piperidines Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropylsulfonyl)-2-(4-fluorophenyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted with a nucleophile.
Attachment of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced through sulfonylation reactions, where a sulfonyl chloride reacts with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropylsulfonyl)-2-(4-fluorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the aromatic ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the sulfonyl group or aromatic ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(cyclopropylsulfonyl)-2-(4-fluorophenyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(cyclopropylsulfonyl)-2-(4-fluorophenyl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-chloro-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine: A chlorinated derivative with different reactivity and applications.
1-(1-(4-Fluorophenyl)cyclohexyl)piperidine: A structurally related compound with distinct pharmacological properties.
Uniqueness
1-(cyclopropylsulfonyl)-2-(4-fluorophenyl)piperidine is unique due to the presence of both the cyclopropylsulfonyl and fluorophenyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-cyclopropylsulfonyl-2-(4-fluorophenyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2S/c15-12-6-4-11(5-7-12)14-3-1-2-10-16(14)19(17,18)13-8-9-13/h4-7,13-14H,1-3,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCXEKQDVITLRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CC=C(C=C2)F)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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